molecular formula C20H16N2O5S B1662298 2,2'-Pyridylisatogen tosylate CAS No. 56583-49-4

2,2'-Pyridylisatogen tosylate

Cat. No. B1662298
CAS RN: 56583-49-4
M. Wt: 396.4 g/mol
InChI Key: MMPTYEXNPWSTOR-UHFFFAOYSA-N
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Description

2,2’-Pyridylisatogen tosylate, also known as PIT, is a purinergic P2Y receptor ligand . It displays irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems, such as the chick brain recombinant P2Y1 receptor and sympathetic/purinergic nerve stimulation .


Molecular Structure Analysis

The molecular weight of 2,2’-Pyridylisatogen tosylate is 396.42 . Its formula is C13H8N2O2.C7H8O3S . The InChI Key is MMPTYEXNPWSTOR-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,2’-Pyridylisatogen tosylate has been reported to display irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems .

Scientific Research Applications

P2Y1 Receptor Antagonism

2,2'-Pyridylisatogen tosylate (PIT) has been shown to antagonize P2Y1 receptor signaling in a non-competitive and concentration-dependent manner without affecting nucleotide binding. This property makes it valuable in studying the human P2Y1 receptor, especially in understanding the mechanism of receptor antagonism (Gao et al., 2004).

Allosteric Modulation of P2Y Receptors

PIT acts as an allosteric modulator of P2Y receptors. It exhibits potentiation of ATP at low concentrations and antagonism at higher concentrations in recombinant P2Y1 receptors, illustrating its unique role in modulating purinergic nerve responses (Spedding et al., 2000).

Neuroprotection Studies

Studies on PIT have revealed its neuroprotective effects. It was found to be effective in protecting against brain lesions in mice, suggesting its potential in neuroprotection research. This characteristic of PIT is attributed to its role as both a P2Y receptor antagonist and a spin trap for free radicals (Menton et al., 2002).

Inhibition of Enzyme Activities in Rat Liver Microsomes

PIT inhibits certain NADPH-linked enzyme activities in microsomes isolated from rat liver. This finding is crucial for understanding the interaction of PIT with liver microsomal enzymes and its potential implications in hepatic pharmacology (Cameron et al., 1985).

Mechanism of Action

2,2’-Pyridylisatogen tosylate is a purinergic P2Y receptor ligand. It displays irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems .

It should be stored in a desiccated state at +4°C .

properties

IUPAC Name

4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPTYEXNPWSTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Pyridylisatogen tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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